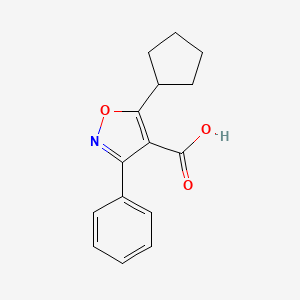

5-Cyclopentyl-3-phenyl-1,2-oxazole-4-carboxylic acid

Description

5-Cyclopentyl-3-phenyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole core substituted at positions 3 and 5 with a phenyl and cyclopentyl group, respectively, and a carboxylic acid moiety at position 2. Its molecular formula is C₁₅H₁₅NO₃, with a molecular weight of 257.29 g/mol (calculated). The cyclopentyl group imparts steric bulk and lipophilicity, while the phenyl and carboxylic acid groups contribute to aromatic interactions and solubility modulation, respectively.

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopentyl-3-phenyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c17-15(18)12-13(10-6-2-1-3-7-10)16-19-14(12)11-8-4-5-9-11/h1-3,6-7,11H,4-5,8-9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPOWUDFWQJTCEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=C(C(=NO2)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1985536-79-5 | |

| Record name | 5-cyclopentyl-3-phenyl-1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopentyl-3-phenyl-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with phenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization with an appropriate carboxylic acid derivative to yield the desired oxazole compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopentyl-3-phenyl-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring into other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

Antiparasitic Activity

One of the primary applications of 5-Cyclopentyl-3-phenyl-1,2-oxazole-4-carboxylic acid derivatives is in the control of endoparasites. Research indicates that these compounds are particularly effective in veterinary medicine for treating infections caused by various parasites in livestock and pets.

Case Study: Veterinary Applications

A patent describes the use of 3-aryl-substituted 5-alkyl-isoxazole-4-carboxylic acid derivatives for combating endoparasites such as Oxyuris spp., Enterobius spp., and Syphacia spp. The compounds can be administered enterally or parenterally, showcasing their versatility in treatment methods .

Anti-inflammatory and Analgesic Properties

Compounds within the same family as this compound have been noted for their analgesic and anti-inflammatory activities. These properties suggest potential applications in managing pain and inflammation in both human and veterinary medicine.

Research Findings

Several studies have demonstrated that derivatives exhibit significant anti-inflammatory effects, making them candidates for further development as therapeutic agents .

Anticancer Potential

Emerging research points to the potential anticancer properties of compounds related to this compound. The oxazole ring structure has been associated with the inhibition of cancer cell proliferation.

Case Study: Cytotoxic Activity

In vitro studies have shown that certain derivatives can selectively inhibit cancer cell lines at nanomolar concentrations. For example, a study evaluated the cytotoxic effects of various oxazole derivatives against human cancer cell lines such as HL-60 (pro-myelocytic leukemia) and HT29 (colon carcinoma), revealing promising results .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves several chemical transformations that can be optimized to enhance biological activity. Understanding the structure–activity relationship (SAR) is crucial for developing more effective derivatives.

Synthesis Overview

The synthesis typically involves cyclization reactions starting from appropriate carboxylic acid precursors. Various modifications to the oxazole ring can significantly impact the compound's biological activity .

| Compound | Target | IC50 (µM) | Notes |

|---|---|---|---|

| 5-Cyclopentyl derivative | HL-60 | 0.65 | High selectivity |

| 5-Pentyl derivative | PANC-1 | 0.75 | Effective under hypoxic conditions |

| 3-Aryl derivative | SK-MEL-2 | 0.50 | Potent against melanoma |

Mechanism of Action

The mechanism of action of 5-Cyclopentyl-3-phenyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Features and Substituent Effects

The oxazole ring’s substitution pattern critically influences physicochemical properties and biological activity. Below is a comparative analysis of structurally related oxazole derivatives:

Table 1: Structural and Molecular Comparison

Physicochemical and Functional Comparisons

Solubility and Stability

- Cyclopentyl vs.

- Ester vs.

- Electron-Withdrawing Groups: The cyanophenyl substituent in 5-(4-cyanophenyl)-1,2-oxazole-3-carboxylic acid enhances acidity (pKa reduction) due to its electron-withdrawing nature, improving solubility in basic aqueous media .

Biological Activity

5-Cyclopentyl-3-phenyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and therapeutic applications, supported by relevant research findings and data.

The synthesis of this compound typically involves cyclization reactions of specific precursors. A common synthetic route includes the reaction of cyclopentanone with phenylhydrazine to form a hydrazone intermediate, which is then cyclized with a carboxylic acid derivative. The compound's unique structure features a five-membered ring containing nitrogen and oxygen atoms, contributing to its diverse chemical reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungal pathogens. The compound's mechanism involves disruption of microbial cell membranes and inhibition of key metabolic pathways .

Anti-inflammatory Effects

The compound has been identified as an inhibitor of IRAK-4 (Interleukin-1 receptor-associated kinase 4), which plays a crucial role in inflammatory signaling pathways. Studies show that it can reduce inflammation in models of rheumatoid arthritis and other autoimmune diseases by modulating cytokine production and immune cell activity .

Table 1: Summary of Biological Activities

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It binds to enzymes or receptors involved in inflammatory responses and microbial growth regulation. For instance, the inhibition of IRAK-4 leads to decreased activation of downstream inflammatory mediators, which may provide therapeutic benefits in chronic inflammatory conditions .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Rheumatoid Arthritis Model : In a study involving IRAK-4 knockout mice, treatment with the compound resulted in reduced albuminuria and inflammation markers in a streptozotocin-induced diabetes model. This suggests its utility in managing autoimmune conditions .

- Cancer Cell Lines : In vitro evaluations demonstrated that this compound induces apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and U937 (monocytic leukemia). Flow cytometry revealed that the compound activates apoptotic pathways through p53 expression modulation .

Table 2: Case Study Findings

| Study Focus | Findings | Reference |

|---|---|---|

| Autoimmune Diseases | Reduced inflammation in IRAK-4 knockout mice | |

| Cancer Treatment | Induces apoptosis in MCF-7 and U937 cells |

Future Directions

Research on this compound continues to explore its full range of biological activities and potential therapeutic applications. Further studies are needed to optimize its pharmacological profile, including modifications to enhance potency and selectivity against specific targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-cyclopentyl-3-phenyl-1,2-oxazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of cyclopentyl-substituted β-ketoesters with phenyl-substituted hydroxylamine derivatives. Key steps include:

-

Cyclization : Use of acetic anhydride as a dehydrating agent at 80–100°C to form the oxazole ring .

-

Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) but may reduce yields (≈40–50%) due to solubility limitations .

-

Critical Factors : Elevated temperatures (>100°C) risk decarboxylation, while acidic conditions (pH < 5) may hydrolyze the ester intermediate.

- Data Table :

| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclocondensation | Ac₂O, NH₂OH·HCl | 80–100 | 45 | 97 |

| Microwave-assisted | DMF, K₂CO₃ | 120 | 60 | 90 |

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) shows distinct signals: δ 1.5–2.0 ppm (cyclopentyl protons), δ 7.3–7.6 ppm (phenyl aromatic protons), and δ 8.1 ppm (oxazole C-H). ¹³C NMR confirms the carboxylic acid carbonyl at δ 165–170 ppm .

- FT-IR : A strong absorption band at 1700–1720 cm⁻¹ (C=O stretch of carboxylic acid) and 1600 cm⁻¹ (C=N stretch of oxazole) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/0.1% formic acid gradients achieve >98% purity validation. ESI-MS ([M-H]⁻) expected at m/z 285.1 .

Q. What are the solubility profiles of this compound in common laboratory solvents?

- Methodological Answer : Solubility is highly solvent-dependent:

- Polar aprotic solvents : DMSO (>50 mg/mL) and DMF (>30 mg/mL) are optimal for stock solutions.

- Aqueous buffers : Limited solubility (<1 mg/mL at pH 7.4); adjust to pH > 9 using NaOH to enhance solubility via deprotonation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the cyclopentyl group in biological activity?

- Methodological Answer :

- Analog Synthesis : Replace cyclopentyl with cyclohexyl, isopropyl, or methyl groups to assess steric/electronic effects .

- Biological Assays : Test inhibition of COX-2 or kinase targets using cell-free enzymatic assays (e.g., fluorescence polarization).

- Data Interpretation : Correlate IC₅₀ values with substituent bulk (e.g., cyclopentyl may optimize hydrophobic binding pockets).

Q. What analytical strategies resolve contradictions in reported melting points (e.g., 182–242°C for similar oxazole derivatives)?

- Methodological Answer :

- DSC/TGA : Differentiate polymorphs or hydrate forms. For example, a broad DSC endotherm (180–190°C) may indicate amorphous content, while sharp peaks suggest crystalline phases .

- XRPD : Confirm crystalline structure; discrepancies often arise from solvent residues (e.g., ethanol vs. acetone recrystallization) .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer :

- Kinetic Studies : Use HPLC to monitor degradation over 24 hours at pH 2–10.

- Acidic conditions (pH < 3) : Rapid decarboxylation (t₁/₂ = 2–4 hrs).

- Neutral/basic conditions (pH 7–10) : Stable for >48 hrs .

- Mitigation : Lyophilize and store at -20°C in amber vials to prevent light-induced degradation .

Q. What computational methods predict the binding affinity of this compound to protein targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with crystal structures (e.g., PDB: 1CX2 for COX-2). Focus on the oxazole ring’s dipole interactions and cyclopentyl’s van der Waals contacts .

- MD Simulations : GROMACS with CHARMM36 force field to assess stability of ligand-protein complexes over 100 ns trajectories.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.